molecular formula C13H14FNO3 B8636585 Methyl 1-(4-fluorophenyl)-3-methyl-2-oxopyrrolidine-3-carboxylate

Methyl 1-(4-fluorophenyl)-3-methyl-2-oxopyrrolidine-3-carboxylate

Cat. No.: B8636585
M. Wt: 251.25 g/mol
InChI Key: VUOWZVMONMPCNT-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorophenyl)-3-methyl-2-oxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C13H14FNO3 and its molecular weight is 251.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14FNO3

Molecular Weight

251.25 g/mol

IUPAC Name

methyl 1-(4-fluorophenyl)-3-methyl-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C13H14FNO3/c1-13(12(17)18-2)7-8-15(11(13)16)10-5-3-9(14)4-6-10/h3-6H,7-8H2,1-2H3

InChI Key

VUOWZVMONMPCNT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1=O)C2=CC=C(C=C2)F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

LiH (13.8 mg, 1.737 mmol) was added to the solution of methyl 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylate (0.206 g, 0.868 mmol) in DMF (5 mL) at 0° C. After 30 minutes stirring, iodomethane (0.16 mL, 2.61 mmol) was added to the reaction mixture at 0° C., and then the reaction was warmed to room temperature. The reaction mixture was stirred for 17 hours and heated at 40° C. for 3 hours. After cooling to room temperature, the mixture was treated with EtOAc, quenched with ice water, extracted with EtOAc, washed with brine, dried over MgSO4, and concentrated to give the crude material that was purified by silica gel flash column chromatography (19:1=CH2Cl2:EtOAc) to afford 0.149 g (68%) of the desired product. LRMS (ESI pos) m/e 252.1 (M+1). 1H-NMR (400 MHz, CDCl3) δ 7.61 (m, 2H), 7.07 (m, 2H), 3.94 (m, 1H), 3.78 (m, 1H), 3.75 (s, 3H), 2.68 (m, 1H), 2.06 (m, 1H), 1.55 (s, 3H); 19F NMR (376 MHz, CDCl3) δ −117.6.
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Yield
68%

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